molecular formula C15H21FN2O B6107663 1-[2-(4-fluorophenyl)ethyl]-4-(isopropylamino)-2-pyrrolidinone

1-[2-(4-fluorophenyl)ethyl]-4-(isopropylamino)-2-pyrrolidinone

Cat. No. B6107663
M. Wt: 264.34 g/mol
InChI Key: RNVGPEFQEJUNLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-fluorophenyl)ethyl]-4-(isopropylamino)-2-pyrrolidinone, commonly known as Fluorolintane, is a psychoactive drug that belongs to the pyrrolidinone class. It is a designer drug that has gained popularity in the research community due to its unique properties and potential applications.

Mechanism of Action

Fluorolintane acts as a potent dopamine reuptake inhibitor, blocking the reuptake of dopamine in the brain and increasing the concentration of dopamine in the synaptic cleft. This leads to an increase in dopamine signaling, resulting in a range of physiological and behavioral effects.
Biochemical and Physiological Effects:
Fluorolintane has been shown to have a range of biochemical and physiological effects, including increased locomotor activity, increased dopamine release, and increased dopamine turnover. It has also been shown to have a positive effect on memory and learning, as well as a potential neuroprotective effect.

Advantages and Limitations for Lab Experiments

One of the main advantages of Fluorolintane for lab experiments is its potent dopamine reuptake inhibition, making it a useful tool for studying dopamine-related disorders. However, its potential neurotoxicity and limited availability can be a limitation for lab experiments.

Future Directions

There are several future directions for the research of Fluorolintane, including the development of more potent and selective dopamine reuptake inhibitors, the investigation of its potential neuroprotective effects, and the exploration of its potential applications in the treatment of cognitive disorders. Further research is needed to fully understand the potential of Fluorolintane and its role in pharmacology and neuroscience.
Conclusion:
Fluorolintane is a unique and potent psychoactive drug that has gained popularity in the research community due to its potential applications in pharmacology and neuroscience. Its potent dopamine reuptake inhibition and potential neuroprotective effects make it a valuable tool for studying dopamine-related disorders and cognitive disorders. However, further research is needed to fully understand its potential and limitations.

Synthesis Methods

Fluorolintane can be synthesized through a multi-step process involving the reaction of 4-fluorophenylacetic acid with ethyl bromide to form 2-(4-fluorophenyl)ethyl bromide. The intermediate is then reacted with isopropylamine and 2-pyrrolidinone to form Fluorolintane. The synthesis process requires expertise in organic chemistry and specialized equipment, making it challenging and time-consuming.

Scientific Research Applications

Fluorolintane has been widely used in scientific research due to its potential applications in pharmacology and neuroscience. It has been found to have a high affinity for the dopamine transporter, making it a potential candidate for the treatment of dopamine-related disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). It has also been shown to have a positive effect on memory and learning, making it a potential candidate for the treatment of cognitive disorders such as Alzheimer's disease.

properties

IUPAC Name

1-[2-(4-fluorophenyl)ethyl]-4-(propan-2-ylamino)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O/c1-11(2)17-14-9-15(19)18(10-14)8-7-12-3-5-13(16)6-4-12/h3-6,11,14,17H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVGPEFQEJUNLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CC(=O)N(C1)CCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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